Tetrakis(4-(dimethylamino)phenyl)silane
Description
Tetrakis(4-(dimethylamino)phenyl)silane is a silicon-centered compound featuring four 4-(dimethylamino)phenyl substituents.
Properties
CAS No. |
18881-91-9 |
|---|---|
Molecular Formula |
C32H40N4Si |
Molecular Weight |
508.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-tris[4-(dimethylamino)phenyl]silylaniline |
InChI |
InChI=1S/C32H40N4Si/c1-33(2)25-9-17-29(18-10-25)37(30-19-11-26(12-20-30)34(3)4,31-21-13-27(14-22-31)35(5)6)32-23-15-28(16-24-32)36(7)8/h9-24H,1-8H3 |
InChI Key |
ADVNPKJLFREFOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Temperature Profile
Challenges and Mitigation Strategies
Steric Hindrance
The bulky 4-(dimethylamino)phenyl groups may impede full substitution. Strategies to address this include:
-
Using excess Grignard reagent (4.5–5 equivalents).
-
Prolonged reaction times (24–48 hours).
-
Ultrasonication to enhance mixing efficiency.
Byproduct Formation
Residual chloride or magnesium salts can be removed via:
-
Precipitation : Adding n-heptane to induce salt crystallization.
-
Filtration : Using sintered glass filters under inert atmosphere.
-
Distillation : Vacuum distillation (e.g., 0.05 mbar) to isolate the pure product.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (Theoretical) |
|---|---|---|---|
| Grignard (One-Step) | Simplicity, fewer intermediates | High steric hindrance challenge | 40–60% |
| Stepwise Substitution | Better control over substitution | Longer reaction time | 30–50% |
| Lithium Reagent Approach | Faster reaction kinetics | Sensitivity to moisture/oxygen | 50–70% |
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-(dimethylamino)phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and other silicon-containing compounds.
Scientific Research Applications
Tetrakis(4-(dimethylamino)phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biosensors and as a labeling agent for biomolecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tetrakis(4-(dimethylamino)phenyl)silane exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its silicon center and the dimethylamino groups. These interactions can involve coordination with metal ions, hydrogen bonding, and other non-covalent interactions. The pathways involved may include signal transduction, molecular recognition, and catalysis.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Electronic Comparisons
- Central Atom Effects : Silicon-centered compounds (e.g., tetrakis(4-formylphenyl)silane) exhibit greater thermal and hydrolytic stability compared to carbon-centered analogues like tetrakis(4-nitrophenyl)methane. The Si–C bond in silanes resists oxidation better than C–C bonds .
- Substituent Influence: Electron-donating groups (e.g., –N(CH₃)₂ in the target compound) increase solubility in polar solvents and enhance charge-transfer capabilities, making them suitable for optoelectronic devices . Electron-withdrawing groups (e.g., –NO₂ in tetrakis(4-nitrophenyl)methane) reduce electronic density, favoring applications in explosives or host-guest chemistry . Functional groups like –CHO (in tetrakis(4-formylphenyl)silane) enable covalent organic framework (COF) synthesis via Schiff-base reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tetrakis(4-(dimethylamino)phenyl)silane, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or metal-mediated coupling reactions. For example, analogous tetrakis(dimethylamino) compounds are synthesized via stepwise amination using dimethylamine under controlled conditions to avoid side reactions. Key steps include:
- Precise stoichiometric control of dimethylamino ligands.
- Use of anhydrous solvents (e.g., THF or toluene) to prevent hydrolysis.
- Purification via vacuum distillation or recrystallization to achieve >99% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm dimethylamino (-N(CH₃)₂) and aryl group connectivity. Chemical shifts near δ 2.8–3.2 ppm (¹H) and δ 40–45 ppm (¹³C) are diagnostic for dimethylamino groups.
- FT-IR : Peaks at ~2800 cm⁻¹ (C-H stretch in CH₃) and ~1200 cm⁻¹ (Si-C vibrations) validate structure .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and isotopic patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed containers, as dimethylamino groups hydrolyze in humid environments, forming silanol byproducts .
- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can identify phase transitions and safe handling limits .
Advanced Research Questions
Q. How do electronic effects of dimethylamino substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating dimethylamino groups enhance aryl silane nucleophilicity, enabling applications in Suzuki-Miyaura couplings. Experimental design should include:
- Comparative studies with non-amino-substituted silanes to isolate electronic effects.
- Electrochemical analysis (cyclic voltammetry) to quantify electron-donating capacity .
Q. What computational methods predict the compound’s interactions in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model Si-N bond dissociation energies and charge distribution to predict catalytic activity. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended .
- Molecular Dynamics (MD) : Simulate solvent effects on aggregation behavior, which impacts catalytic turnover .
Q. How can discrepancies in reported thermal stability data be resolved?
- Methodological Answer :
- Controlled Replication : Reproduce experiments using identical heating rates (e.g., 10°C/min in TGA) and purge gases (N₂ vs. air) to isolate degradation pathways .
- Cross-Validation : Compare DSC and TGA data with in-situ FT-IR to correlate mass loss with specific decomposition products (e.g., dimethylamine release) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
